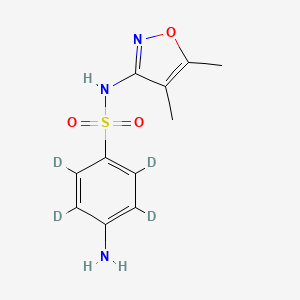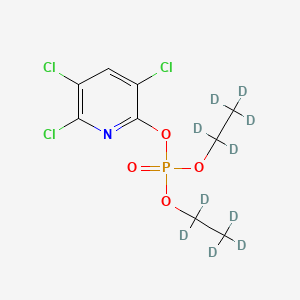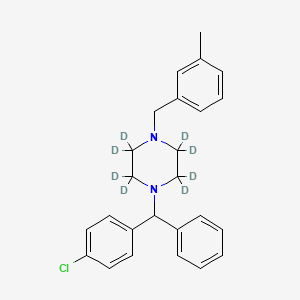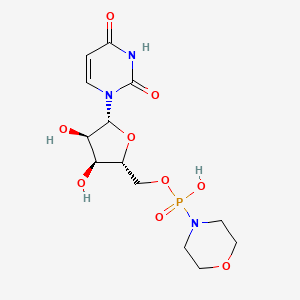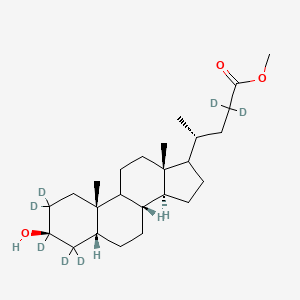
Methyl isolithocholate-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl isolithocholate-d7 is a deuterium-labeled derivative of cholic acid. It is a biochemical compound used primarily in research settings, particularly in the fields of proteomics and metabolomics. The compound is known for its stability and is often utilized as an internal standard in mass spectrometry due to its unique isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl isolithocholate-d7 involves the deuteration of isolithocholic acid followed by esterification. The process typically includes:
Deuteration: Isolithocholic acid is subjected to deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Esterification: The deuterated isolithocholic acid is then reacted with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of isolithocholic acid are exposed to deuterium gas under controlled conditions.
Continuous Esterification: The deuterated product is continuously fed into a reactor with methanol and an acid catalyst to produce the methyl ester.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl isolithocholate-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or acids.
Applications De Recherche Scientifique
Methyl isolithocholate-d7 is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of bile acids.
Biology: In studies involving bile acid metabolism and signaling pathways.
Medicine: Research on liver diseases and bile acid-related disorders.
Industry: Quality control in the production of pharmaceuticals and biochemical products.
Mécanisme D'action
The mechanism of action of methyl isolithocholate-d7 involves its role as a modulator of bile acid receptors. It interacts with receptors such as TGR5, influencing various metabolic pathways. The deuterium labeling allows for precise tracking and quantification in metabolic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl lithocholate: Another bile acid derivative used in similar research applications.
Methyl deoxycholate: Used in studies of bile acid metabolism.
Methyl chenodeoxycholate: Utilized in research on liver function and bile acid signaling.
Uniqueness
Methyl isolithocholate-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it particularly valuable in research settings where accurate measurement of bile acids is crucial.
Propriétés
Formule moléculaire |
C25H42O3 |
|---|---|
Poids moléculaire |
397.6 g/mol |
Nom IUPAC |
methyl (4R)-2,2-dideuterio-4-[(3S,5R,8R,10S,13R,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-22,26H,5-15H2,1-4H3/t16-,17-,18+,19+,20?,21+,22?,24+,25-/m1/s1/i10D2,11D2,15D2,18D |
Clé InChI |
YXZVCZUDUJEPPK-YSLBPRQGSA-N |
SMILES isomérique |
[2H][C@@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3C2CC[C@]4([C@H]3CCC4[C@H](C)CC([2H])([2H])C(=O)OC)C)C)([2H])[2H])O |
SMILES canonique |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


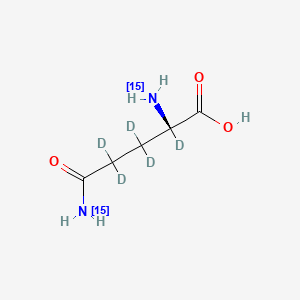
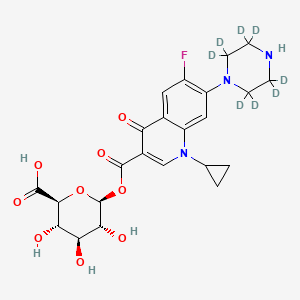

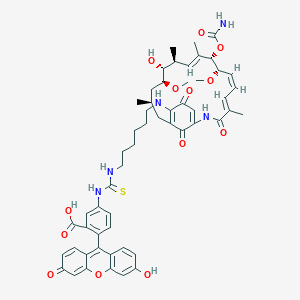
![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)

![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)
